molecular formula C16H24N4O4S B11558140 2-(4-Methylbenzenesulfonamido)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide

2-(4-Methylbenzenesulfonamido)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide

Cat. No.: B11558140
M. Wt: 368.5 g/mol
InChI Key: MZESWVKHVUTUCW-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonamido)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonamido)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide group, followed by the introduction of the hydrazinecarbonyl moiety. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and acylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonamido)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonamido)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Hydrazinecarboxamide derivatives: Compounds with similar hydrazinecarbonyl moieties.

Uniqueness

2-(4-Methylbenzenesulfonamido)-N-{[N’-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides and hydrazinecarboxamide derivatives.

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]-N-(pentan-3-ylideneamino)acetamide

InChI

InChI=1S/C16H24N4O4S/c1-4-13(5-2)19-20-16(22)10-17-15(21)11-18-25(23,24)14-8-6-12(3)7-9-14/h6-9,18H,4-5,10-11H2,1-3H3,(H,17,21)(H,20,22)

InChI Key

MZESWVKHVUTUCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C)CC

Origin of Product

United States

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